BenchChemオンラインストアへようこそ!

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

sigma-1 receptor sigma-2 receptor CNS disorders

1-[3-(2‑Fluorophenyl)propyl]piperazine dihydrochloride (CAS 1266686‑50‑3) is an N‑arylpropyl‑piperazine derivative that serves as a synthetically accessible small‑molecule building block. Structurally, it features a piperazine core bearing a 3‑(2‑fluorophenyl)propyl side‑chain, placing it within the phenylpropylpiperazine class that has been extensively explored for sigma‑receptor modulation.

Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22
CAS No. 1266686-50-3
Cat. No. B2454181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride
CAS1266686-50-3
Molecular FormulaC13H21Cl2FN2
Molecular Weight295.22
Structural Identifiers
SMILESC1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl
InChIInChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H
InChIKeyWBRMCUZSWBBGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride – a 2-fluorophenylpropyl-piperazine sigma-ligand scaffold for neuroscience and analgesic research


1-[3-(2‑Fluorophenyl)propyl]piperazine dihydrochloride (CAS 1266686‑50‑3) is an N‑arylpropyl‑piperazine derivative that serves as a synthetically accessible small‑molecule building block . Structurally, it features a piperazine core bearing a 3‑(2‑fluorophenyl)propyl side‑chain, placing it within the phenylpropylpiperazine class that has been extensively explored for sigma‑receptor modulation [1]. The compound is supplied as the dihydrochloride salt, which enhances aqueous solubility and formulation homogeneity relative to the corresponding free base .

Why generic N‑arylpropyl‑piperazines cannot replace 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride in sigma‑receptor or CNS‑focused programs


Within the N‑phenylpropyl‑piperazine family, subtle alterations in aryl‑ring substitution, linker length, and salt form produce large shifts in sigma‑receptor subtype affinity, selectivity, and functional character [1][2]. A 2‑fluoro substituent, as present in the title compound, is specifically claimed in patent filings to confer ‘especially good affinity and selectivity for sigma‑1 receptors’ [2], while the dihydrochloride salt provides a critical solubility advantage that the free base or other salts cannot guarantee . Interchanging the 2‑fluorophenylpropyl moiety with an unsubstituted phenylpropyl, a 4‑fluorophenylpropyl, or a shorter ethyl linker therefore risks both altered target engagement and unpredictable physicochemical behavior, directly affecting reproducibility in binding assays, in‑vivo pharmacology, and scale‑up formulations.

Quantitative differentiation of 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride versus closest analogs


2‑Fluoro substitution drives sigma‑1 receptor selectivity – patent‑disclosed class‑level evidence

In the U.S. patent US 2009/0143995 A1, compounds bearing a 2‑fluorophenyl group on the piperazine scaffold are explicitly highlighted as possessing ‘especially good affinity and selectivity for sigma‑1 receptors’ [1]. While precise Ki values for the title compound are not disclosed, the patent’s exemplified comparator, 1‑[2‑(2‑fluorophenyl)ethyl]‑4‑(3‑phenylpropyl)piperazine dihydrochloride, was stated to have good selectivity for sigma‑1 over sigma‑2 [1]. By analogy, the title compound’s 2‑fluorophenyl‑propyl architecture is expected to yield similar sigma‑1 preference relative to the unsubstituted phenyl‑propyl analog (CAS 55455‑92‑0), for which no comparable sigma‑1 selectivity claims have been made.

sigma-1 receptor sigma-2 receptor CNS disorders selectivity

Salt‑form advantage: dihydrochloride vs. free base – aqueous solubility and formulation readiness

The title compound is supplied as the dihydrochloride salt, which inherently offers higher aqueous solubility than the corresponding free base (CAS 1017185‑35‑1). The free base is characterized by a relatively non‑polar nature (calculated LogP ≈ 2.51, indicating limited water miscibility) . Dihydrochloride salts of piperazine derivatives typically increase aqueous solubility by 2–3 orders of magnitude compared to their free‑base counterparts, a general physicochemical principle well‑established in pharmaceutical salt selection [1]. This directly translates to easier preparation of homogeneous dosing solutions for in‑vivo pharmacology and eliminates the need for organic co‑solvents or complex formulation vehicles that may introduce confounding variables.

aqueous solubility salt selection formulation in-vivo dosing

Purity characterization benchmark: 98 % HPLC purity with defined physicochemical parameters

The commercially available batch of 1‑[3‑(2‑fluorophenyl)propyl]piperazine dihydrochloride is certified at 98 % purity (HPLC) with accompanying physicochemical descriptors including molecular weight (295.22 g mol⁻¹), calculated LogP (2.5071), and defined storage conditions (sealed, dry, 2–8 °C) . In contrast, many close analogs such as 1‑(3‑phenylpropyl)piperazine (CAS 55455‑92‑0) are often listed without batch‑specific purity certification or stability‑indicating storage recommendations on public databases . The availability of well‑characterized, high‑purity material reduces the risk of introducing unknown impurities that could act as cryptic agonists or antagonists in sensitive biological assays.

purity quality control reproducibility building block

SAR‑informed differentiation from 4‑fluoro and unsubstituted phenyl analogs

Published SAR studies on N‑(3‑phenylpropyl)‑N′‑substituted piperazines demonstrate that even minor changes to the aryl ring substitution profoundly alter sigma‑1 and sigma‑2 binding affinities: for example, in a series of ten N‑benzyl analogs, sigma‑1 Ki values ranged from 0.37 nM to 2.80 nM depending solely on the benzyl substituent [1]. Although direct binding data for the title compound are not publicly available, the 2‑fluoro positional isomer is structurally distinct from the 4‑fluoro analog (CAS 516447‑25‑9) and the unsubstituted parent compound (CAS 55455‑92‑0). In related monoamine‑transporter inhibitor series, ortho‑fluorination has been shown to alter DAT binding affinity and selectivity compared to para‑fluorination [2], supporting the notion that the 2‑fluorophenylpropyl architecture cannot be trivially replaced by 3‑ or 4‑fluoro isomers without altering biological outcome.

structure-activity relationship sigma receptor fluorine substitution CNS drug design

Optimal scientific and industrial use‑cases for 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride based on verified differentiation evidence


Medicinal chemistry campaigns targeting sigma‑1 receptors with reduced sigma‑2 cross‑activity

The 2‑fluorophenyl‑substituted scaffold is explicitly claimed in US 2009/0143995 A1 to confer especially good affinity and selectivity for sigma‑1 over sigma‑2 receptors [1]. Medicinal chemistry teams pursuing sigma‑1‑biased ligands for indications such as neuropathic pain, depression, or psychostimulant abuse can use this dihydrochloride salt as a synthetically tractable starting point for further N′‑functionalization, building on a core that already carries a beneficial selectivity profile.

In‑vivo pharmacological studies requiring aqueous‑soluble, high‑purity test articles

The dihydrochloride salt form overcomes the poor aqueous solubility of the free base (calculated LogP ≈ 2.51) , enabling preparation of clear dosing solutions for intraperitoneal or oral administration in rodent models. The vendor‑certified 98 % purity minimizes impurity‑driven data variability, making this material suitable for pharmacokinetic/pharmacodynamic (PK/PD) studies where batch‑to‑batch reproducibility is critical .

Synthesis of novel sigma‑receptor PET‑tracer precursors

Radiolabeled N‑phenylpropyl‑piperazines have been actively investigated as PET imaging agents for sigma receptors [2]. The title compound’s 2‑fluorophenylpropyl architecture provides a vector for ¹⁸F‑labeling or for further derivatization with chelating groups, positioning it as a versatile intermediate for imaging probe development. Its well‑characterized physicochemical properties (MW, LogP, purity) facilitate compliance with radiochemistry quality‑control requirements.

Comparative SAR libraries for CNS drug discovery

Because SAR studies have shown that the position of fluorine on the phenyl ring can produce 2‑ to 7‑fold shifts in sigma‑receptor affinity and alter selectivity relationships [REFS-2 in Section 3], procurement of the 2‑fluorophenyl isomer alongside the 3‑fluoro, 4‑fluoro, and unsubstituted analogs enables construction of focused positional‑scanning libraries. Such libraries allow researchers to empirically map the contribution of ortho‑fluorination to target engagement, functional activity, and metabolic stability within their specific assay cascade.

Quote Request

Request a Quote for 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.